Lenalidomide-4-aminomethyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

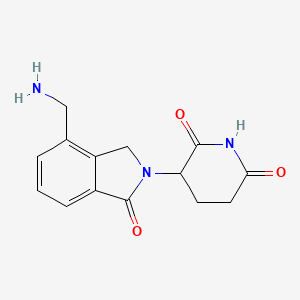

3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-7,15H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJSNECQDVVLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lenalidomide-4-aminomethyl: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-4-aminomethyl is a crucial chemical intermediate and a derivative of Lenalidomide, a well-established immunomodulatory drug. This compound serves as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system. The 4-aminomethyl group provides a versatile handle for conjugating a linker, which in turn is attached to a ligand for a protein of interest, thereby creating a heterobifunctional molecule capable of inducing targeted protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, Lenalidomide, with the key addition of an aminomethyl group at the 4-position of the isoindolinone ring. This modification is pivotal for its application in PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. It is important to note that while data for the hydrochloride salt is more readily available from commercial suppliers, some properties of the free base are predicted or inferred from related compounds.

| Property | Value | Source |

| Chemical Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |

| Synonyms | 4-aminomethyl-lenalidomide | N/A |

| Molecular Formula | C14H15N3O3 | [2] |

| Molecular Weight (Free Base) | 273.29 g/mol | [2] |

| Molecular Weight (HCl Salt) | 309.75 g/mol | [1][3] |

| CAS Number (Free Base) | 790652-68-5 | [2] |

| CAS Number (HCl Salt) | 444289-05-8 | [1] |

| Appearance | White to light yellow powder | [4] |

| Solubility | Soluble in DMSO. Solubility of the parent compound, Lenalidomide, is higher in organic solvents and low pH solutions, with lower solubility in less acidic buffers (0.4 to 0.5 mg/mL). | [4][5] |

| Melting Point | 265-268 °C (for Lenalidomide) | [6] |

| pKa | 10.75 ± 0.40 (Predicted for Lenalidomide) | [6] |

Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway

Lenalidomide and its derivatives, including this compound, exert their biological effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) containing Cereblon (CRBN) as the substrate receptor.[6] In its natural state, the CRL4-CRBN complex ubiquitinates specific cellular proteins, marking them for degradation by the proteasome.

Lenalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity. This drug-induced proximity leads to the recruitment of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3, to the E3 ligase complex.[6] The subsequent polyubiquitination and proteasomal degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of Lenalidomide.

The following diagram illustrates the signaling pathway of Lenalidomide-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and application of this compound.

Synthesis of this compound

A general workflow for the synthesis of Lenalidomide derivatives is depicted below.

In Vitro CRBN E3 Ligase Ubiquitination Assay

This protocol is adapted from a method for characterizing PROTACs that utilize a thalidomide-based E3 ligase ligand and can be applied to this compound-based PROTACs.

Objective: To determine if a this compound-based PROTAC can induce the ubiquitination of a target Protein of Interest (POI) in the presence of the CRL4-CRBN E3 ligase complex.

Materials:

-

Enzymes and Proteins:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human CRL4-CRBN E3 ligase complex

-

Recombinant human ubiquitin

-

Recombinant target Protein of Interest (POI)

-

-

Buffers and Reagents:

-

10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT)

-

ATP solution (100 mM)

-

This compound-based PROTAC

-

DMSO (for dissolving PROTAC)

-

SDS-PAGE loading buffer

-

Deionized water

-

-

Equipment:

-

Microcentrifuge tubes

-

Pipettes and tips

-

Thermomixer or water bath

-

SDS-PAGE and Western blotting apparatus

-

Antibodies against the POI and ubiquitin

-

Procedure:

-

Reaction Setup: Assemble the following reaction components on ice in a microcentrifuge tube. Prepare a master mix for common reagents to ensure consistency. The final reaction volume is 25 µL.

| Component | Stock Concentration | Final Concentration | Volume (µL) |

| E1 Enzyme | 1 µM | 50 nM | 1.25 |

| E2 Enzyme | 10 µM | 500 nM | 1.25 |

| Ubiquitin | 10 mg/mL | 10 µM | 2.5 |

| CRL4-CRBN E3 Ligase | 1 µM | 100 nM | 2.5 |

| Protein of Interest (POI) | 5 µM | 250 nM | 1.25 |

| ATP | 10 mM | 1 mM | 2.5 |

| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |

| PROTAC (in DMSO) | Varies | Varies | 1.0 |

| Deionized Water | - | - | to 25 µL |

Controls:

-

No E3 Ligase Control: Omit the CRL4-CRBN E3 ligase to ensure the ubiquitination is E3-dependent.

-

No PROTAC Control: Replace the PROTAC solution with an equal volume of DMSO to demonstrate that ubiquitination is PROTAC-dependent.

-

No ATP Control: Omit ATP to confirm the reaction is energy-dependent.

-

Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.

-

Quenching the Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis by Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for the POI.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Expected Results: A successful reaction will show a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI in the complete reaction mixture. The intensity of this ladder should be significantly reduced or absent in the control reactions.

The experimental workflow is summarized in the following diagram:

Conclusion

This compound is a valuable chemical tool for the development of PROTACs and the study of the ubiquitin-proteasome system. Its ability to be readily incorporated into heterobifunctional degraders makes it a cornerstone for researchers in targeted protein degradation. This guide has provided a consolidated resource on its chemical structure, properties, and relevant experimental protocols to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Lenalidomide | 191732-72-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Process for the preparation of lenalidomide (2010) | Munish Kapoor | 10 Citations [scispace.com]

- 8. benchchem.com [benchchem.com]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Lenalidomide-4-aminomethyl in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in many successful PROTACs is the E3 ligase-recruiting moiety. Lenalidomide, and specifically its derivative lenalidomide-4-aminomethyl, has become a cornerstone for engaging the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action

The fundamental role of the this compound moiety within a PROTAC is to bind to the CRBN E3 ubiquitin ligase. This action initiates a cascade of events that culminates in the degradation of the target protein. The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to both the target protein of interest (POI) and CRBN. This brings the POI into close proximity with the E3 ligase machinery, forming a crucial ternary complex (POI-PROTAC-CRBN)[1]. The stability and conformation of this complex are critical determinants of the degradation efficiency.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can participate in further catalytic cycles of degradation[1].

The 4-aminomethyl group of lenalidomide serves as a versatile attachment point for the linker that connects to the target protein ligand, allowing for the synthesis of a diverse range of PROTAC molecules[2][3].

Quantitative Data on Lenalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative lenalidomide-based PROTACs targeting the epigenetic reader protein BRD4. While the exact "this compound" linkage is not always explicitly stated, the synthetic routes for these compounds are consistent with functionalization at the 4-amino position.

Table 1: In Vitro Activity of Lenalidomide-Based BRD4 PROTACs

| Compound | Target | Cell Line | IC50 (BRD4 BD1, nM) | IC50 (Cell Growth, µM) | Reference |

| Compound 21 | BRD4 | THP-1 | 41.8 | 0.81 | [3] |

Table 2: Degradation Activity of a Lenalidomide-Based BRD4 PROTAC

| Compound | Target Protein | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |

| Representative Lenalidomide-BRD4 PROTAC | BRD4 | Varies | 24 hours | ~1-10 | >90 | General observation from multiple sources |

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PROTACs. Below are protocols for key experiments used to characterize this compound-based PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC[4].

Materials:

-

Cell line expressing the target protein (e.g., THP-1 for BRD4)

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Fluorescence Polarization (FP) Assay for CRBN Binding

This competitive assay determines the binding affinity of a PROTAC to the CRBN/DDB1 complex by measuring the displacement of a fluorescently labeled tracer[5].

Materials:

-

Purified recombinant CRBN/DDB1 complex

-

Fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-labeled)

-

FP assay buffer

-

Serial dilutions of the this compound-based PROTAC

-

Black, low-binding microplate

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation: Prepare solutions of the CRBN/DDB1 complex and the fluorescent tracer in FP assay buffer. Prepare serial dilutions of the PROTAC.

-

Assay Setup: In a microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the PROTAC dilutions. Include controls for no CRBN (tracer only) and no competitor (CRBN + tracer).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 1-2 hours).

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Signaling Pathways

The degradation of a target protein by a this compound-based PROTAC can have profound effects on downstream signaling pathways. For example, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of the proto-oncogene c-Myc, a critical driver of cell proliferation in many cancers[4].

Conclusion

This compound is a powerful and versatile E3 ligase ligand for the development of PROTACs. Its ability to efficiently recruit the CRBN E3 ligase complex enables the targeted degradation of a wide array of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the design and optimization of novel and effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to explore and harness the potential of this compound in the exciting field of targeted protein degradation.

References

The Pivotal Role of Lenalidomide-4-aminomethyl as a Cereblon E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are molecular glues and Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's natural protein disposal machinery to eliminate pathogenic proteins. A key component in many of these systems is a ligand that binds to an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Lenalidomide-4-aminomethyl, a crucial derivative of the immunomodulatory drug lenalidomide, and its function as a ligand for the Cereblon (CRBN) E3 ligase complex. This document will detail its mechanism of action, provide quantitative data for related compounds, outline key experimental protocols, and visualize the associated biological pathways.

This compound serves as a cornerstone for the construction of PROTACs. The aminomethyl group at the 4-position of the isoindolinone core provides a versatile attachment point for a linker, which in turn is connected to a ligand for a protein of interest. By recruiting the CRBN E3 ligase to a target protein, PROTACs based on this scaffold can induce the ubiquitination and subsequent proteasomal degradation of that target.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" that are not normally targeted by CRBN.[1][2] Once recruited, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome.[2][3]

In the context of this compound-based PROTACs, the target protein of interest is brought into proximity with the CRL4-CRBN complex, effectively becoming a neosubstrate. This induced proximity triggers the ubiquitination cascade, leading to the selective degradation of the target protein.

The most well-characterized neosubstrates of lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] The degradation of these factors is central to the therapeutic effects of lenalidomide in hematological malignancies.[1][2][4]

Quantitative Data: Binding Affinity and Degradation Efficiency

Table 1: Cereblon (CRBN) Binding Affinities of Lenalidomide and Analogs

| Compound | Assay Method | K_D / IC_50 (nM) | Cell Line / System | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 | Recombinant human DDB1-CRBN | [5] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | Recombinant human DDB1-CRBN | [5] |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | Recombinant human DDB1-CRBN | [5] |

| Iberdomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 | Recombinant human DDB1-CRBN | [6] |

Table 2: Degradation Potency (DC_50) and Efficacy (D_max) of Lenalidomide and a PROTAC Derivative against Neosubstrates

| Degrader | Target Protein | DC_50 (nM) | D_max (%) | Cell Line | Reference |

| Lenalidomide | IKZF1 | Not specified | Not specified | MM1S | [4] |

| Lenalidomide | IKZF3 | Not specified | Not specified | MM1S | [4] |

| 6-fluoro-lenalidomide | IKZF1 | Not specified | Not specified | MM1S | [7] |

| 6-fluoro-lenalidomide | IKZF3 | Not specified | Not specified | MM1S | [7] |

| Compound 17 (Lenalidomide analog) | Aiolos (IKZF3) | 3568 | >90 | MM1S | [8] |

| Compound 19 (Lenalidomide analog) | Aiolos (IKZF3) | 128 | >90 | MM1S | [8] |

Note: DC_50 is the concentration of the compound that results in 50% degradation of the target protein. D_max is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of a this compound-based PROTAC.

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Caption: Signaling pathway of lenalidomide-induced degradation of IKZF1.

Experimental Protocols

Synthesis of this compound (Illustrative)

While a specific, detailed protocol for this compound is not widely published, a plausible synthetic route can be adapted from known syntheses of lenalidomide and its derivatives. The following is an illustrative protocol:

-

Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

React methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in the presence of a base like triethylamine or diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to facilitate the cyclization to form the nitro-intermediate.

-

Purify the product by crystallization or column chromatography.

-

-

Step 2: Reduction of the Nitro Group to an Amine.

-

Reduce the nitro group of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to the corresponding amine (lenalidomide) using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or alternatively with iron powder in the presence of an acid.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting lenalidomide.

-

-

Step 3: Introduction of the Aminomethyl Group.

-

This step can be achieved through various methods. One approach is a reductive amination of a suitable aldehyde precursor on the 4-amino group of lenalidomide. A more direct approach, if a suitable starting material is available, would be to start with a precursor already containing a protected aminomethyl group or a group that can be converted to it.

-

Alternatively, a phthalimidomethyl group can be introduced at the 4-position, followed by deprotection to yield the aminomethyl group.

-

Cereblon Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding of a ligand to CRBN in a homogeneous format.

-

Reagents and Materials:

-

Recombinant human DDB1-CRBN complex (tagged, e.g., with His or GST).

-

Terbium-conjugated anti-tag antibody (donor fluorophore).

-

Fluorescently labeled lenalidomide analog (e.g., BODIPY-FL-thalidomide) (acceptor fluorophore).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM HEPES, 200 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the DDB1-CRBN complex and the terbium-conjugated antibody to the wells of the microplate.

-

Add the test compound or vehicle control to the respective wells.

-

Add the fluorescently labeled lenalidomide analog to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor emission signals. A decrease in the TR-FRET ratio indicates displacement of the fluorescent probe by the test compound.

-

Determine the IC_50 value by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protein Degradation Assay: Western Blotting

This method is used to quantify the reduction in the level of a target protein following treatment with a degrader.

-

Reagents and Materials:

-

Cell line of interest.

-

This compound-based PROTAC.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC_50 and D_max values from a dose-response curve.

-

Conclusion

This compound is a vital chemical tool in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an indispensable component for the rational design and synthesis of PROTACs aimed at a wide array of therapeutic targets. While specific quantitative data for this particular derivative remains to be broadly published, the extensive body of research on lenalidomide and its analogs provides a strong foundation for its application. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the power of targeted protein degradation for the development of novel therapeutics. The continued exploration of such CRBN ligands will undoubtedly pave the way for the next generation of medicines.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding of Lenalidomide-4-aminomethyl to Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Lenalidomide-4-aminomethyl and its direct cellular target, the Cereblon (CRBN) protein. As a derivative of lenalidomide, this compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.[1][2] Understanding the precise mechanism and quantitative parameters of its binding to CRBN is fundamental for the rational design of novel therapeutics. This document outlines the binding affinity, the intricate signaling pathway it modulates, and the detailed experimental protocols used to characterize this pivotal interaction.

Mechanism of Action

Lenalidomide and its analogs, including this compound, exert their therapeutic effects through a novel mechanism of action: the modulation of an E3 ubiquitin ligase complex.[3] These molecules function as "molecular glues," binding directly to CRBN, which acts as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, forming CRL4CRBN.[4][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[3][4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[3][4][7] The degradation of these proteins is central to the anti-myeloma and immunomodulatory activities of lenalidomide.[3][8]

The binding of lenalidomide to CRBN occurs within a hydrophobic pocket in the C-terminal domain of the protein.[9] The glutarimide moiety of lenalidomide is crucial for this interaction, inserting into a tri-tryptophan cage within the CRBN binding domain.[10][11] This interaction stabilizes the CRBN protein and presents a new surface for the recruitment of neosubstrates.

Quantitative Binding Data

The affinity of lenalidomide and its derivatives for CRBN has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the binding interaction, with lower values indicating higher affinity. The following table summarizes the reported binding affinities of lenalidomide to CRBN. While specific data for this compound is less prevalent in the public domain, its binding affinity is expected to be comparable to that of lenalidomide due to the conservation of the core binding motif.

| Compound | Protein Construct | Assay Method | Dissociation Constant (Kd) | Reference |

| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration (Fluorescence Polarization) | 177.80 nM | [10] |

| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM (640 nM) | [12][13] |

| Lenalidomide | CRBN midi | Isothermal Titration Calorimetry (ITC) | 2.9 µM | [12] |

| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | 19 µM | [12] |

Note: hs denotes Homo sapiens. TBD refers to the Thalidomide Binding Domain. The variations in Kd values can be attributed to the different protein constructs and experimental conditions used in the assays.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway modulated by lenalidomide and a typical experimental workflow for determining binding affinity.

Caption: this compound mediated protein degradation pathway.

Caption: Workflow for determining binding affinity using ITC.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding parameters. Below are protocols for key experiments used to study the interaction between this compound and CRBN.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CRBN), and the resulting heat change is measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Express and purify the human CRBN protein, often in a complex with DDB1 to ensure stability and proper folding.

-

Dialyze both the CRBN-DDB1 complex and this compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

Determine the precise concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or a BCA assay.

-

-

ITC Experiment:

-

Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

-

Perform an initial injection to account for any initial mixing artifacts, followed by a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the CRBN-DDB1 complex onto the activated surface.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized CRBN-DDB1.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

-

Principle: This is a cell-based assay that measures the engagement of a ligand with its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled tracer molecule that binds to CRBN. A test compound (this compound) will compete with the tracer for binding to CRBN, resulting in a decrease in the BRET signal.[14]

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) that stably expresses a NanoLuc®-CRBN fusion protein.

-

Prepare a cell suspension at a defined density.

-

-

Assay Procedure:

-

Add the fluorescent tracer (e.g., BODIPY™-lenalidomide) to the cell suspension.[14]

-

Dispense the cell-tracer mixture into a multi-well plate (e.g., a 384-well plate).

-

Add serial dilutions of the test compound (this compound) to the wells.

-

Add the NanoBRET™ substrate to initiate the luminescent reaction.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence at two wavelengths (donor and acceptor).

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency in engaging CRBN in a cellular context.[14]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

Lenalidomide-4-aminomethyl for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, small molecules can be designed to selectively eliminate pathogenic proteins. Lenalidomide, an immunomodulatory drug, has been a cornerstone in the development of TPD, acting as a "molecular glue" to induce the degradation of specific neosubstrates. This guide provides a comprehensive technical overview of lenalidomide-4-aminomethyl, a key derivative that serves as a versatile anchor for the construction of Proteolysis Targeting Chimeras (PROTACs), thereby expanding the repertoire of proteins that can be targeted for degradation.

Core Mechanism of Action: Lenalidomide as a Molecular Glue

Lenalidomide exerts its therapeutic effects by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][3] In the absence of lenalidomide, CRL4^CRBN^ ubiquitinates its endogenous substrates, marking them for proteasomal degradation.

Upon binding to a specific pocket in CRBN, lenalidomide creates a novel protein interface that enhances the affinity of the complex for a set of "neosubstrates" that are not normally targeted by CRL4^CRBN^.[1][4] This induced proximity leads to the efficient ubiquitination of the neosubstrate by the E3 ligase complex. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[2]

The primary neosubstrates of lenalidomide with therapeutic relevance in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2][4] The degradation of these proteins is responsible for the anti-myeloma and immunomodulatory effects of lenalidomide.

This compound in PROTAC Technology

The discovery of lenalidomide's mechanism of action has paved the way for the development of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.

This compound serves as a derivative of lenalidomide that can be readily incorporated into PROTACs as the CRBN-recruiting ligand.[5][6] The 4-aminomethyl group provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. This modular design allows for the rational development of PROTACs against a wide array of protein targets.

The resulting PROTAC facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively removing it from the cellular environment.

Quantitative Data

The efficacy of lenalidomide and its derivatives in mediating protein degradation is dependent on several key quantitative parameters, including binding affinity to CRBN and the efficiency of target degradation.

Binding Affinities of Lenalidomide and Analogs to CRBN

The binding of the E3 ligase ligand to its target is the initial step in the degradation cascade. The affinity of this interaction is a critical determinant of the potency of the resulting degrader.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Lenalidomide | ~178 nM | Not Specified | [7] |

| Lenalidomide | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [2] |

| Pomalidomide | ~157 nM | Not Specified | [7] |

| Thalidomide | ~250 nM | Not Specified | [7] |

Degradation Efficiency of Lenalidomide-Based PROTACs

The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | [8] |

| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [8] |

| NC-1 | Lenalidomide-based | BTK | 2.2 | 97 |

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Route:

-

Boc Protection of Lenalidomide:

-

Dissolve lenalidomide in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-lenalidomide.

-

-

Alkylation with a Protected Aminomethyl Group:

-

A more direct approach would be the alkylation of the 4-amino group of lenalidomide. To a solution of lenalidomide in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add a base like DIPEA.

-

Add an alkylating agent such as Boc-aminomethyl bromide or a similar reagent.

-

Heat the reaction mixture (e.g., to 110°C) and monitor for completion.[2]

-

Purify the product by chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the Boc-protected intermediate in a suitable solvent like DCM or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to obtain this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

-

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a lenalidomide-based PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

-

In-vitro CRBN Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a compound for CRBN.

-

Reagents and Materials:

-

Purified recombinant CRBN protein.

-

A fluorescently labeled thalidomide or lenalidomide tracer.

-

Assay buffer.

-

Test compound (e.g., this compound).

-

Black, low-binding microtiter plates.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microtiter plate, add the fluorescent tracer at a fixed concentration.

-

Add the serially diluted test compound or a vehicle control.

-

Add the purified CRBN protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a dissociation constant (Kd) or inhibition constant (Ki).

-

Visualizations

Caption: Lenalidomide acts as a molecular glue to induce protein degradation.

Caption: Workflow for the development and evaluation of a PROTAC.

Caption: The enzymatic cascade of the ubiquitin-proteasome system.

References

- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by azide reduction [organic-chemistry.org]

- 5. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride ≥95% | 444287-40-5 [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Lenalidomide-4-aminomethyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, a potent immunomodulatory and antineoplastic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and stability. This technical guide provides an in-depth analysis of the physicochemical characteristics of Lenalidomide-4-aminomethyl hydrochloride, a derivative designed to potentially enhance these properties. While specific experimental data for this hydrochloride salt is limited in publicly available literature, this document compiles known data for the parent compound, Lenalidomide, and outlines the established experimental protocols for determining the key physicochemical parameters for active pharmaceutical ingredients (APIs) and their salts. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of Lenalidomide derivatives.

Introduction

Lenalidomide is a synthetic derivative of thalidomide with a significantly improved therapeutic index. It exerts its biological effects through multiple mechanisms, including direct anti-tumor effects, immunomodulation, and anti-angiogenesis. The 4-aminomethyl hydrochloride derivative of Lenalidomide is of interest for its potential to improve aqueous solubility and dissolution rate, which are critical factors for oral bioavailability. Understanding the fundamental physicochemical properties of this salt is paramount for formulation development, quality control, and ensuring consistent clinical performance.

Physicochemical Properties

The following tables summarize the available physicochemical data for Lenalidomide and provide a template for the characterization of this compound hydrochloride.

Table 1: General Physicochemical Properties

| Property | Lenalidomide | This compound hydrochloride | Reference |

| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | |

| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₄H₁₆ClN₃O₃ | |

| Molecular Weight | 259.26 g/mol | 309.75 g/mol | |

| Physical Form | Crystalline solid | Solid | |

| CAS Number | 191732-72-6 | 444289-05-8 |

Table 2: Solubility Profile

| Solvent/Medium | Solubility of Lenalidomide | Expected Solubility of this compound hydrochloride | Reference |

| Water | Very slightly soluble (≤1 mg/mL)[1] | Expected to be higher than Lenalidomide due to the hydrochloride salt form. | |

| Aqueous Buffers (low pH) | More soluble in low pH solutions.[2] | Expected to be soluble. | |

| Aqueous Buffers (neutral to high pH) | Solubility significantly lower, ranging from about 0.4 to 0.5 mg/mL.[2] | Solubility is expected to decrease as the free base form precipitates. | |

| DMSO | ≥50 mg/mL[1] | Expected to be soluble. | |

| Ethanol | ≥1.83 mg/mL (for hydrochloride salt of parent) | Expected to be soluble. | [3] |

Table 3: Thermal and Crystal Properties

Note: Specific melting point and crystal structure data for this compound hydrochloride are not publicly available. Data for Lenalidomide is provided for context.

| Property | Lenalidomide | This compound hydrochloride | Reference |

| Melting Point | 265-268 °C | Data not available | [4] |

| Polymorphism | Known to exist in multiple polymorphic forms (e.g., Form A, Form B) and as a hemihydrate and dihydrate.[5][6] | Polymorphism is likely and would require experimental characterization. | |

| Crystal System | Varies with the polymorphic form. For example, the hemihydrate is reported to have a twisted conformation.[1] | Data not available |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of a pharmaceutical salt like this compound hydrochloride.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a widely accepted technique for its simplicity and reliability.[7]

Protocol:

-

An excess amount of this compound hydrochloride is added to a series of vials containing different solvents and aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8).[7]

-

The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

The experiment is performed in triplicate for each solvent/buffer system.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[9][10][11]

Protocol:

-

A known concentration of this compound hydrochloride is dissolved in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).[10]

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[11] The Henderson-Hasselbalch equation is used for calculation.

Melting Point and Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and to study the thermal behavior and stability of the compound.

Protocol:

-

DSC: A small, accurately weighed sample of this compound hydrochloride is placed in an aluminum pan. The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.[4][12]

-

TGA: A small, accurately weighed sample is placed in a tared pan in the TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. TGA provides information on desolvation, decomposition, and overall thermal stability.[12]

Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystalline form of a substance and detecting polymorphism.

Protocol:

-

A small amount of the powdered sample of this compound hydrochloride is packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector.

-

The resulting XRPD pattern, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form.[13] Different polymorphs will exhibit distinct XRPD patterns.

Stability Indicating Method (Forced Degradation Studies)

Forced degradation studies are conducted to identify the potential degradation products and pathways of a drug substance under various stress conditions. This information is crucial for developing a stability-indicating analytical method, typically using HPLC.[14][15][16]

Protocol:

-

Samples of this compound hydrochloride are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[14]

-

Basic hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).[14]

-

Oxidative degradation: 3% H₂O₂ at room temperature.[14]

-

Thermal degradation: Dry heat (e.g., 80°C).[14]

-

Photodegradation: Exposure to UV and visible light.[15]

-

-

At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration.

-

The samples are analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

-

The percentage of degradation is calculated, and the degradation products are identified, often using mass spectrometry (LC-MS).

Visualization of Pathways and Workflows

Lenalidomide Signaling Pathway

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[17]

Caption: Lenalidomide binds to the CRBN E3 ligase complex, leading to the degradation of target proteins.

Experimental Workflow for Physicochemical Characterization

The characterization of a new pharmaceutical salt follows a logical progression of experiments to build a comprehensive understanding of its properties.

Caption: A typical workflow for the comprehensive physicochemical characterization of a new drug salt.

Relationship between Lenalidomide and its Hydrochloride Salt

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of a basic parent drug.

Caption: The relationship between the parent drug, the salt formation process, and the resulting salt form.

Conclusion

The physicochemical properties of this compound hydrochloride are critical to its successful development as a therapeutic agent. While specific experimental data for this derivative is not extensively documented in public sources, this guide provides a comprehensive framework for its characterization. By applying the detailed experimental protocols outlined herein, researchers can generate the necessary data to establish a complete physicochemical profile. This will enable informed decisions in formulation development, ensure product quality and consistency, and ultimately contribute to the advancement of new therapeutic options for patients. The provided information on the parent compound, Lenalidomide, serves as a valuable benchmark for these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2012127493A1 - Polymorphs of lenalidomide - Google Patents [patents.google.com]

- 6. Item - Supplementary information files for "Different thermal and solubility properties with an identical crystal structure â case of lenalidomide hydrate" - Loughborough University - Figshare [repository.lboro.ac.uk]

- 7. who.int [who.int]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Lenalidomide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Lenalidomide-4-aminomethyl" is not widely documented in publicly available scientific literature. This guide focuses on the well-established discovery and development of its parent compound, Lenalidomide, and its analogs, including those with modifications at the C-4 position.

Introduction

Lenalidomide is a potent immunomodulatory drug (IMiD) that is a derivative of thalidomide.[1][2] It has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Lenalidomide and its analogs.

Discovery and Development Timeline

Lenalidomide was developed to improve upon the therapeutic activities of thalidomide while exhibiting a better safety profile.[4] Its development journey, from synthesis to clinical approval, marks a significant advancement in the treatment of hematological cancers.

Key Milestones in Lenalidomide Development:

| Year | Milestone | Reference |

| 2005 | U.S. FDA approved for medical use. | [1] |

| 2005 | Approved for low- or intermediate-1-risk myelodysplastic syndromes with 5q deletion. | [1] |

| 2006 | Approved in combination with dexamethasone for multiple myeloma patients with at least one prior therapy. | [1] |

| 2017 | Approved as a standalone maintenance therapy for multiple myeloma after autologous stem cell transplant. | [1] |

Synthesis and Chemical Properties

Synthesis of Lenalidomide

An alternative synthesis for Lenalidomide has been developed to improve efficiency and reduce the use of hazardous materials. A key step involves the reduction of a nitro group using iron powder and ammonium chloride, avoiding platinum group metals. The synthesis also optimizes the bromination of the starting material, methyl 2-methyl-3-nitrobenzoate, in a chlorine-free solvent to minimize hazardous by-products. The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride forms the nitro precursor of Lenalidomide.[5]

Synthesis of Lenalidomide Analogs

The core structure of Lenalidomide has been modified to explore structure-activity relationships and develop new therapeutic agents.

-

C-4 Position Analogs: A series of novel Lenalidomide analogs have been synthesized by introducing a methylene chain at the C-4 position of the isoindolinone ring via a Suzuki cross-coupling reaction. This strategy provides a bioactive scaffold for discovering new antitumor compounds.[6][7]

-

Isosteric Analogs: Analogs where the amino group is replaced with various isosteres, such as 4-methyl and 4-chloro analogs, have been prepared and shown to have potent immunomodulatory and anti-proliferative activities.[8]

-

Oxetane Analogs: To potentially improve stability and metabolism, oxetane analogs of Lenalidomide have been synthesized by replacing a carbonyl group with an oxetane ring.[9]

Mechanism of Action

Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[10][11] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[10][11]

Key Molecular Targets and Downstream Effects:

-

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, Lenalidomide induces the degradation of these two B-cell transcription factors, which are crucial for the survival of malignant cells.[10][12]

-

Degradation of Casein Kinase 1A1 (CK1α): In del(5q) myelodysplastic syndrome, Lenalidomide promotes the degradation of CK1α. Cells with the 5q deletion are haploinsufficient for the gene encoding CK1α, making them more sensitive to its further reduction.[10]

-

Immunomodulatory Effects: Lenalidomide enhances T-cell and Natural Killer (NK) cell activity, increases the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[11][13]

-

Anti-angiogenic Properties: It inhibits the formation of new blood vessels, which are essential for tumor growth.[13]

-

Direct Anti-tumor Effects: Lenalidomide can directly induce apoptosis (programmed cell death) in malignant cells.[13]

Signaling Pathway Diagram

Caption: Lenalidomide's core mechanism of action in a myeloma cell.

Preclinical and Clinical Data

In Vitro Antiproliferative Activity

Lenalidomide and its analogs have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a C-4 Lenalidomide Analog

| Compound | Cell Line | IC50 (μM) |

| 4c | MM.1S (Multiple Myeloma) | 0.27 ± 0.03 |

| 4c | Mino (Mantle Cell Lymphoma) | 5.65 ± 0.58 |

| Data from Xiao et al., 2020.[6][7] |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Lenalidomide in treating multiple myeloma and other hematological malignancies.[3][14]

Table 2: Selected Clinical Trial Data for Lenalidomide in Multiple Myeloma

| Trial Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |

| Phase 2 | Relapsed/Refractory MM | Lenalidomide (30 mg once daily or 15 mg twice daily) | Overall response rate of ~25% with Lenalidomide alone. | [15] |

| Phase 3 (MM-009/010) | Relapsed/Refractory MM | Lenalidomide + Dexamethasone | Significant improvement in time to progression and overall survival compared to dexamethasone alone. | [16] |

| Phase 2/3 | Asymptomatic High-Risk Smoldering MM | Lenalidomide vs. Observation | Evaluation of progression-free survival and quality of life. | [17] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MM.1S, Mino) are cultured in appropriate media and conditions.[6]

-

Compound Preparation: The test compound (e.g., a Lenalidomide analog) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.[18]

-

Treatment: Cells are seeded in 96-well plates and treated with the different concentrations of the compound for a specified duration (e.g., 96 hours).[18]

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the DIMSCAN method, which uses fluorescein diacetate to quantify viable cells.[18]

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.[6]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.[18]

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the mice.[18]

-

Treatment Administration: Once tumors reach a certain size, the mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at a specific dose and schedule (e.g., 30 mg/kg daily).[18]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.[18]

-

Efficacy Evaluation: The anti-tumor effect is assessed by comparing the tumor growth in the treated group to the control group. Event-free survival (EFS) and tumor growth delay are common endpoints.[18]

Experimental Workflow Diagram

Caption: A generalized workflow for preclinical evaluation.

Conclusion

Lenalidomide represents a landmark achievement in the targeted therapy of hematological malignancies. Its unique mechanism of action, involving the modulation of an E3 ubiquitin ligase, has opened new avenues for drug discovery. The ongoing development of Lenalidomide analogs, including those with modifications at the C-4 position, holds the promise of further refining the therapeutic index and expanding the clinical applications of this important class of drugs. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of oncology.

References

- 1. Lenalidomide - Wikipedia [en.wikipedia.org]

- 2. A review of the history, properties, and use of the immunomodulatory compound lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - East China Normal University [pure.ecnu.edu.cn:443]

- 8. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Facebook [cancer.gov]

- 15. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Initial Testing of Lenalidomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Lenalidomide-4-aminomethyl: An Application Note for Drug Development Professionals

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of Lenalidomide-4-aminomethyl, a derivative of the immunomodulatory drug Lenalidomide. This derivative incorporates a reactive primary amine, making it a valuable building block for the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and for conjugation to other molecules of interest in drug discovery and chemical biology. The synthesis is presented as a multi-step procedure starting from commercially available precursors, including the formation of the Lenalidomide core followed by the introduction of the aminomethyl group at the 4-position. This document includes detailed experimental procedures, a summary of quantitative data, and diagrams of the experimental workflow and the signaling pathway of the parent compound, Lenalidomide.

Introduction

Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) with potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] It is an analog of thalidomide with an improved safety and efficacy profile.[1] The primary mechanism of action of Lenalidomide involves its binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[2]

The derivatization of Lenalidomide at the 4-amino position provides a strategic handle for the attachment of linkers and other chemical entities. The synthesis of this compound introduces a versatile primary amine that can be readily functionalized, for example, to create PROTACs that can induce the degradation of specific proteins of interest. This application note outlines a plausible and detailed synthetic route to obtain this important derivative for research and development purposes.

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a complex mechanism of action that includes direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as indirect immunomodulatory effects on the tumor microenvironment. A key aspect of its mechanism is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex.

Caption: Signaling pathway of Lenalidomide.

Experimental Protocols